molecular formula C26H18FNO4S B4930660 N-(1',2-dihydroxy-1,2'-binaphthalen-4'-yl)-4-fluorobenzenesulfonamide

N-(1',2-dihydroxy-1,2'-binaphthalen-4'-yl)-4-fluorobenzenesulfonamide

Cat. No. B4930660
M. Wt: 459.5 g/mol
InChI Key: QMHOADREOBOGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1',2-dihydroxy-1,2'-binaphthalen-4'-yl)-4-fluorobenzenesulfonamide, commonly known as BINOL-Sulfonamide, is a chiral ligand that has gained significant attention in the field of organic chemistry due to its unique properties. BINOL-Sulfonamide is a versatile compound that has been used in various scientific research applications, including asymmetric catalysis, synthesis of biologically active molecules, and material science.

Mechanism of Action

The mechanism of action of BINOL-Sulfonamide in asymmetric catalysis involves the formation of a chiral complex with a transition metal catalyst. The chiral complex then reacts with a substrate to form an intermediate, which is then transformed into the desired product. BINOL-Sulfonamide acts as a chiral inducer, which imparts chirality to the reaction product.
Biochemical and Physiological Effects:
BINOL-Sulfonamide has no known biochemical or physiological effects as it is primarily used in organic synthesis. However, its application in the synthesis of biologically active molecules has led to the discovery of new drugs and therapeutic agents.

Advantages and Limitations for Lab Experiments

BINOL-Sulfonamide has several advantages in asymmetric catalysis, including its high enantioselectivity and broad substrate scope. It is also a readily available and inexpensive chiral ligand. However, BINOL-Sulfonamide has some limitations, including its sensitivity to air and moisture, which can affect its stability and performance in catalysis.

Future Directions

The future directions for BINOL-Sulfonamide research include the development of new synthetic methods for its preparation, the discovery of new applications in organic synthesis and material science, and the optimization of its performance in asymmetric catalysis. BINOL-Sulfonamide has the potential to be used in the synthesis of new drugs and therapeutic agents, and its application in material science can lead to the development of new functional materials with unique properties.

Synthesis Methods

BINOL-Sulfonamide can be synthesized by the reaction of BINOL with sulfonyl chlorides in the presence of a base. The reaction proceeds through the formation of a sulfonyl ester intermediate, which is then hydrolyzed to yield BINOL-Sulfonamide. The synthesis of BINOL-Sulfonamide is a straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

BINOL-Sulfonamide has been extensively used in asymmetric catalysis, where it acts as a chiral ligand for various transition metal catalysts. Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds, which are essential in the pharmaceutical industry. BINOL-Sulfonamide has been used in the synthesis of various biologically active molecules, including natural products, amino acids, and peptides.

properties

IUPAC Name

4-fluoro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18FNO4S/c27-17-10-12-18(13-11-17)33(31,32)28-23-15-22(26(30)21-8-4-3-7-20(21)23)25-19-6-2-1-5-16(19)9-14-24(25)29/h1-15,28-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHOADREOBOGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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